C24H22N6O4S2

説明

BenchChem offers high-quality C24H22N6O4S2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C24H22N6O4S2 including the price, delivery time, and more detailed information at info@benchchem.com.

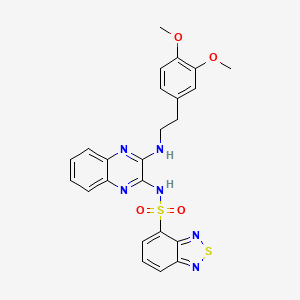

Structure

3D Structure

特性

分子式 |

C24H22N6O4S2 |

|---|---|

分子量 |

522.6 g/mol |

IUPAC名 |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C24H22N6O4S2/c1-33-19-11-10-15(14-20(19)34-2)12-13-25-23-24(27-17-7-4-3-6-16(17)26-23)30-36(31,32)21-9-5-8-18-22(21)29-35-28-18/h3-11,14H,12-13H2,1-2H3,(H,25,26)(H,27,30) |

InChIキー |

WSTOLHDOQZDBHK-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)OC |

製品の起源 |

United States |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are of immense interest in medicinal and chemical sciences. jnao-nu.com They form the backbone of numerous pharmaceuticals, agrochemicals, and other functional materials. jnao-nu.com The empirical formula C24H22N6O4S2 is situated within this critical area of research, representing compounds that often possess intricate, multi-ring systems. internationaljournalssrg.orgirb.hr

The study of such compounds is a dynamic and evolving field, driven by the continuous need for novel molecules with specific biological activities. internationaljournalssrg.org Researchers are constantly exploring new synthetic pathways to create and modify these complex structures, aiming to enhance their therapeutic potential or other desirable properties. nou.edu.ng

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrido[2,3-d]pyrimidine (B1209978) and Thiazolidinone Derivatives

The construction of pyrido[2,3-d]pyrimidine-based structures, which are then elaborated with thiazolidinone rings, represents a significant synthetic challenge. internationaljournalssrg.orginternationaljournalssrg.org These fused heterocyclic systems are of interest due to their diverse biological activities. jocpr.combohrium.comchem-soc.sinih.govrsc.orgscirp.org

A key strategy for synthesizing the pyrido[2,3-d]pyrimidine core involves the Vilsmeier-Haack reaction. internationaljournalssrg.orginternationaljournalssrg.org This reaction is a versatile method for the formylation of reactive aromatic and heteroaromatic substrates, utilizing a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com

The synthesis commences with the preparation of a suitable pyrimidine (B1678525) precursor. For instance, N-(2,6-dimethoxypyrimidin-4-yl)acetamide serves as a starting material. internationaljournalssrg.org Treatment of this acetamide (B32628) with Vilsmeier-Haack reagents (POCl3/DMF) leads to an electrophilic substitution and cyclization, affording a 7-chloro-2,4-dimethoxypyrido[2,3-d]pyrimidine-6-carbaldehyde intermediate. internationaljournalssrg.orgijpcbs.com This carbaldehyde is a crucial precursor, as the aldehyde group provides a handle for further functionalization. ijpcbs.com Subsequent reaction with morpholine (B109124) results in the nucleophilic substitution of the chlorine atom, yielding 2,4-dimethoxy-7-morpholinopyrido[2,3-d]pyrimidine-6-carbaldehyde. internationaljournalssrg.org This intermediate is then reacted with various substituted heteroamines, such as aminobenzothiazoles, to form Schiff bases. internationaljournalssrg.orginternationaljournalssrg.org

Table 1: Key Precursors in Pyrido[2,3-d]pyrimidine Synthesis

| Precursor Name | Molecular Formula | Role |

|---|---|---|

| N-(2,6-dimethoxypyrimidin-4-yl)acetamide | C8H11N3O3 | Starting material for Vilsmeier-Haack reaction. internationaljournalssrg.org |

| 7-chloro-2,4-dimethoxypyrido[2,3-d]pyrimidine-6-carbaldehyde | C10H8ClN3O3 | Key intermediate formed via Vilsmeier-Haack reaction. internationaljournalssrg.org |

| 2,4-dimethoxy-7-morpholinopyrido[2,3-d]pyrimidine-6-carbaldehyde | C14H16N4O4 | Precursor for Schiff base formation. internationaljournalssrg.org |

The targeted synthesis of the final thiazolidinone derivatives requires careful control of reaction conditions. The formation of the Schiff bases (imines) from the pyrido[2,3-d]pyrimidine-6-carbaldehyde and substituted heteroamines is a critical step. internationaljournalssrg.org The final cyclization to form the thiazolidinone ring is achieved by reacting the Schiff bases with α-mercaptocarboxylic acids, such as thioglycolic acid or thiolactic acid. internationaljournalssrg.orginternationaljournalssrg.org

Acidic conditions have been identified as optimal for this cyclization step. internationaljournalssrg.org The use of these conditions facilitates the reaction, which tolerates a wide range of functional groups and proceeds under mild handling requirements. internationaljournalssrg.orginternationaljournalssrg.org The reaction of various Schiff bases with thioglycolic acid yields 2,3-disubstituted-4-thiazolidinone derivatives. For example, the reaction involving a specific benzothiazole-derived Schiff base results in a compound with the molecular formula C24H22N6O4S2. internationaljournalssrg.org

Vilsmeier-Haack Reaction: This reaction proceeds via an electrophilic substitution mechanism. The Vilsmeier reagent, a halomethyleniminium salt, acts as the electrophile. ijpcbs.com It attacks the electron-rich pyrimidine ring of the N-(2,6-dimethoxypyrimidin-4-yl)acetamide, leading to the formation of an iminium species. Subsequent hydrolysis during workup would typically yield a formyl group. In this specific pathway, the reaction conditions promote an intramolecular cyclization to form the fused pyridine (B92270) ring of the pyrido[2,3-d]pyrimidine system. internationaljournalssrg.orgijpcbs.com

Thiazolidinone Formation: The formation of the 4-thiazolidinone (B1220212) ring from the Schiff base and thioglycolic acid is a cyclocondensation reaction. The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base. internationaljournalssrg.org This is followed by an intramolecular cyclization, where the carboxylic acid group attacks the nitrogen atom of the original imine, with the subsequent elimination of a water molecule to form the five-membered thiazolidinone ring. internationaljournalssrg.org

Reaction Conditions and Optimization for Targeted Syntheses

Methodologies for Benzothiazole (B30560) and Triazole Derivatives

Alternative synthetic strategies focus on building molecules where benzothiazole and triazole rings are the core components of the C24H22N6O4S2 structure. These methods often involve click chemistry or other cyclization reactions to form the triazole ring. researchgate.nettandfonline.com

The synthesis of benzothiazole-triazole hybrids starts with appropriately functionalized precursors. A common starting material is a substituted 2-aminobenzothiazole. nih.govresearchgate.netsemanticscholar.org For instance, to introduce a linker for triazole formation, a precursor such as 6-cyano-2-aminobenzothiazole can be utilized. This cyano group can be converted to an amidine, which is a key functional group for further transformations. tandfonline.com

Another approach involves the synthesis of S-propargylated mercaptobenzothiazole. researchgate.net This introduces a terminal alkyne, a crucial component for the 1,3-dipolar cycloaddition reaction used to form the 1,2,3-triazole ring. researchgate.net The other part of the final molecule can be constructed from precursors like p-substituted phenyls or benzyls, which are functionalized to react in the subsequent coupling and cyclization steps. tandfonline.com

Table 2: Representative Precursors for Benzothiazole-Triazole Synthesis

| Precursor Name | Role in Synthesis |

|---|---|

| 2-Amino-6-cyanobenzothiazole | Source of the benzothiazole ring and a handle for further functionalization. tandfonline.com |

| S-propargyl mercaptobenzothiazole | Provides the benzothiazole moiety and an alkyne for click chemistry. researchgate.net |

| α-halo ester/amide | Reacts with an azide (B81097) and an alkyne in a 1,3-dipolar cycloaddition. researchgate.net |

The assembly of the final benzothiazole-triazole structure relies on robust coupling and cyclization reactions.

Triazole Formation: A widely used method for forming the 1,2,3-triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. scielo.brnih.govfrontiersin.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For example, S-propargyl mercaptobenzothiazole can be reacted with sodium azide and an α-halo ester/amide in the presence of a copper(I) catalyst to construct the 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

Schiff Base Formation and Further Cyclization: In other pathways, a pre-formed amino-triazole, which may already be linked to a benzothiazole unit, can be reacted with an aromatic aldehyde. This condensation reaction forms a Schiff base (azomethine). nih.gov These Schiff bases can be the final products or can undergo further cyclization reactions if appropriate functional groups are present. For example, condensation of 5-[2-(1,3-benzothiazol-2-yl-amino)ethyl]-4-amino-3-mercapto-(4H)-1,2,4-triazole with various aldehydes yields Schiff bases. nih.gov

A specific example leading to a C24H22N6O4S2 compound involves the reaction of a benzothiazole precursor with a triazole linked to a p-substituted phenyl ring, ultimately forming a 6-amidinium-2-{[1-(4-methanesulfonylphenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzothiazole salt. tandfonline.com

Investigation of Synthetic Efficiency and Selectivity

Research into the synthesis of C24H22N6O4S2 derivatives has placed a strong emphasis on optimizing reaction yields and achieving high selectivity. The efficiency of the synthetic pathways is a critical factor for the practical application of these compounds in various chemical fields.

One notable synthetic route involves the reaction of 6,7-diaminoquinoxaline-2,3(1H,4H)-dione with phenyl isothiocyanate, followed by cyclization with monochloroacetic acid. tsijournals.com This method has been shown to produce a series of related compounds with varying yields. For a specific derivative with the molecular formula C24H22N6O4S2, a yield of 72% was reported. tsijournals.com

Another study details the synthesis of thiazolidin-4-one derivatives, where compounds with the formula C24H22N6O4S2 were obtained with yields of 68% and 71%. internationaljournalssrg.org The synthetic approach involved the reaction of Schiff bases with thioglycolic acid. This method highlights the efficiency of cyclocondensation reactions in generating the desired thiazolidinone core.

The selectivity of these compounds is another crucial aspect of the research. Studies have investigated their selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. internationaljournalssrg.org The selective inhibition of COX-2 is a key goal in the development of certain anti-inflammatory agents. For a series of synthesized pyrido[2,3-d]pyrimidine derivatives, excellent COX-2 selectivity was observed. internationaljournalssrg.org

Table 1: Synthetic Yield of C24H22N6O4S2 Derivatives

| Compound ID | Synthetic Method | Yield (%) | Reference |

| 3a | Cyclization of a thiocarbamide derivative | 72 | tsijournals.com |

| 8a | Cyclocondensation of a Schiff base | 71 | internationaljournalssrg.org |

| 8b | Cyclocondensation of a Schiff base | 68 | internationaljournalssrg.org |

Table 2: COX Enzyme Inhibition Selectivity for a Related Series of Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 8c | >100 | 0.73 | >137 | internationaljournalssrg.org |

| 8d | >100 | 0.67 | >149 | internationaljournalssrg.org |

| 9c | >100 | 0.55 | >181 | internationaljournalssrg.org |

| 9d | >100 | 0.48 | >208 | internationaljournalssrg.org |

Note: The compounds in Table 2 are structurally related to C24H22N6O4S2 and demonstrate the selectivity profile of this class of molecules.

Advances in Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds. researchgate.netiau.irderpharmachemica.comtsijournals.comrsc.orgnih.govnih.govresearchgate.net The goal is to develop synthetic protocols that are more sustainable, utilizing less hazardous reagents and solvents, and improving energy efficiency. researchgate.net

For the synthesis of related benzothiazole and spirooxindole structures, researchers have explored the use of environmentally benign catalysts and solvent systems. researchgate.net Methodologies such as using deep eutectic solvents like choline (B1196258) chloride-oxalic acid or employing natural catalysts like citrus limon juice have been reported for similar heterocyclic systems. researchgate.netderpharmachemica.com These approaches aim to reduce the environmental impact of chemical synthesis.

The use of heterogeneous catalysts, which can be easily recovered and reused, is another hallmark of green synthetic chemistry. tsijournals.comrsc.org For instance, sulfated titania has been used as an efficient and reusable catalyst for the synthesis of bis(indolyl)methanes, a reaction that shares mechanistic features with the synthesis of other heterocyclic systems. tsijournals.com While specific green synthesis protocols for C24H22N6O4S2 are not extensively detailed in the provided search results, the trend in the broader field of heterocyclic chemistry points towards the adoption of such sustainable practices. researchgate.netrsc.org The combination of multi-step synthesis reactions is considered an effective way for atom-efficient and environmentally benign synthesis. internationaljournalssrg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationtsijournals.comwikipedia.orgspindynamics.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural characterization of organic molecules. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure and the three-dimensional arrangement of atoms within a molecule. wikipedia.org For C24H22N6O4S2, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together its complex framework.

1H NMR Data Interpretation and Proton Environment Analysistsijournals.comspindynamics.org

The 1H NMR spectrum of C24H22N6O4S2, typically recorded in a solvent like DMSO-d6, reveals a series of signals that correspond to the different types of protons present in the molecule. tsijournals.com The chemical shift (δ), multiplicity, and integration of these signals are key to assigning each proton to its specific location within the molecular structure. emerypharma.commnstate.edu

A notable feature in the 1H NMR spectrum of a derivative of this compound is the appearance of signals corresponding to morpholine protons. Specifically, two triplets are observed at approximately 3.39 ppm and 3.41 ppm, each integrating to 4 protons, which is characteristic of the two distinct methylene (B1212753) groups in a morpholine ring. internationaljournalssrg.org Additionally, a singlet appearing at 3.94 ppm can be attributed to other specific protons within the structure. internationaljournalssrg.org The interpretation of these shifts is crucial for confirming the presence and conformation of the morpholine moiety.

Table 1: 1H NMR Spectroscopic Data for a C24H22N6O4S2 Derivative internationaljournalssrg.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.39 | t | 4H | CH2 of morpholine |

| 3.41 | t | 4H | CH2 of morpholine |

13C NMR Analysis and Carbon Framework Characterizationspindynamics.org

Complementing the proton data, 13C NMR spectroscopy provides a map of the carbon skeleton of C24H22N6O4S2. savemyexams.com In 13C NMR, each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal provides information about the electronic environment of that carbon. almerja.comlibretexts.org

The analysis of the 13C NMR spectrum allows for the identification of various carbon types, such as those in aromatic rings, carbonyl groups, and aliphatic chains. researchgate.net For instance, carbonyl carbons typically resonate at the downfield end of the spectrum (170-220 ppm) due to the deshielding effect of the double-bonded oxygen atom. almerja.comlibretexts.org The chemical shifts of aromatic carbons are also found in a characteristic downfield region. By carefully analyzing the number of signals and their chemical shifts, the carbon framework of C24H22N6O4S2 can be accurately constructed.

Application of Two-Dimensional NMR Techniques for Connectivity Assignmentwikipedia.org

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. wikipedia.orgucsb.edu Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for this purpose. wikipedia.org

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This helps in identifying neighboring protons and tracing out spin systems within the molecule.

HSQC, on the other hand, correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgspindynamics.org Each peak in an HSQC spectrum corresponds to a C-H bond, with one coordinate representing the proton chemical shift and the other representing the carbon chemical shift. wikipedia.org This powerful technique allows for the unambiguous assignment of protons to their corresponding carbons, solidifying the structural elucidation of C24H22N6O4S2.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysistsijournals.comhuji.ac.il

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govslideshare.net The IR spectrum of C24H22N6O4S2 displays a series of absorption bands, each corresponding to a specific vibrational mode of a particular bond or functional group. libretexts.org

Analysis of Characteristic Vibrational Frequenciestsijournals.com

The IR spectrum of a derivative of C24H22N6O4S2, recorded using a KBr disc, shows several characteristic absorption bands that provide evidence for the presence of specific functional groups. internationaljournalssrg.org The vibrational frequencies are typically reported in wavenumbers (cm-1). libretexts.org

Key vibrational frequencies observed for a C24H22N6O4S2 derivative include bands at 3060 cm-1 (C-H aromatic stretch), 1665 cm-1 (likely a C=O or C=N stretch), 1540 cm-1, 1466 cm-1 (aromatic C=C stretching), 1177 cm-1, 1144 cm-1 (possibly C-O or C-N stretching), and 802 cm-1 and 685 cm-1 (C-H out-of-plane bending). internationaljournalssrg.org The absence of a broad band in the 3300-3400 cm-1 region can confirm the conversion of a starting material's amino group. internationaljournalssrg.org

Table 2: Characteristic IR Absorption Bands for a C24H22N6O4S2 Derivative internationaljournalssrg.org

| Wavenumber (cm-1) | Functional Group Assignment |

|---|---|

| 3060 | Aromatic C-H Stretch |

| 1665 | C=O or C=N Stretch |

| 1540 | Aromatic C=C Stretch |

| 1466 | Aromatic C=C Stretch |

| 1177 | C-O or C-N Stretch |

| 1144 | C-O or C-N Stretch |

| 802 | C-H Bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering insights into the structure through fragmentation analysis. algimed.com

For a synthesized pyrido[2,3-d]pyrimidine derivative with the formula C24H22N6O4S2, mass spectrometry confirmed the molecular weight. The mass spectrum showed a molecular ion peak [M+ +1] at m/z 541.4, which is consistent with the calculated molecular weight of the compound. internationaljournalssrg.org This initial analysis is a critical step in verifying that the desired chemical transformation has occurred.

While nominal mass spectrometry provides integer mass values, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places, yielding the "exact mass." bioanalysis-zone.com This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry deliver the high resolution and mass accuracy required for this level of analysis. thermofisher.comeag.com

In the characterization of a compound with the formula C24H22N6O4S2, a high-resolution mass spectrometry analysis using electrospray ionization in positive mode (HRMS-ESI+) was conducted. The calculated exact mass for the protonated molecule [M+H]+ was 523.1222. The experimentally determined value was found to be 523.1223, showing a strong correlation and confirming the elemental composition of the synthesized molecule. semanticscholar.orguni-saarland.deuniv-lille.fr

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C24H22N6O4S2 | semanticscholar.orguni-saarland.deuniv-lille.fr |

| Ionization Mode | ESI+ | semanticscholar.org |

| Calculated m/z ([M+H]+) | 523.1222 | semanticscholar.orguni-saarland.deuniv-lille.fr |

| Found m/z ([M+H]+) | 523.1223 | semanticscholar.orguni-saarland.deuniv-lille.fr |

The fragmentation of a molecular ion in a mass spectrometer is not a random process. It results in a reproducible pattern of fragment ions that can be interpreted to deduce the structure of the parent molecule. libretexts.org The presence of functional groups with heteroatoms like nitrogen, oxygen, and sulfur can direct the fragmentation pathways. libguides.com

For complex molecules like those with the C24H22N6O4S2 formula, which contains multiple rings and functional groups, the fragmentation pattern provides valuable structural information. The fragmentation of the molecular ion can occur at weaker bonds, leading to the formation of stable carbocations. chemguide.co.uklibretexts.org Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods like NMR and IR. While detailed fragmentation pathways for a specific C24H22N6O4S2 isomer are often specific to that molecule, general principles of fragmentation guide the interpretation. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is fundamental for validating the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. internationaljournalssrg.org

For a synthesized pyrido[2,3-d]pyrimidine derivative, elemental analysis was performed. The results showed a close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen, further confirming the proposed structure. internationaljournalssrg.org Similarly, for a 6-amidinium-2-f[1-(4-phenyl)-1H-1,2,3-triazol-4-yl]methoxygbenzothiazole derivative, the elemental analysis results were within ±0.4% of the theoretical values, indicating a high purity of the compound. tandfonline.comirb.hr

Table 2: Elemental Analysis Data

| Element | Calculated (%) for C24H22N6O4S2 | Found (%) internationaljournalssrg.org | Found (%) tandfonline.comirb.hr |

| Carbon (C) | 55.16 | 53.32 | 54.98 |

| Hydrogen (H) | 4.24 | 4.44 | 4.43 |

| Nitrogen (N) | 16.08 | 15.51 | 16.01 |

Note: The slight variations in found percentages can be attributed to different isomers or derivatives being analyzed in the cited studies.

Emerging Spectroscopic Techniques for Complex Chemical Analysis

The field of spectroscopy is continually evolving, with new techniques offering greater sensitivity, resolution, and insight into complex molecular systems. numberanalytics.com Portable and high-resolution spectroscopic methods, such as micro-Raman (µ-Raman) and micro-Fourier-transform infrared spectroscopy (µ-FTIR), are finding increasing application in the analysis of complex organic and inorganic materials. spectroscopyonline.com These techniques, along with multidimensional spectroscopy, provide more detailed information on molecular structure and dynamics. numberanalytics.com Fourier transform spectroscopy, in particular, is a powerful tool used across various spectroscopic methods, including NMR and mass spectrometry, to enhance accuracy and resolution. libretexts.org

Computational Approaches in Spectroscopic Prediction and Interpretation

Computational chemistry has become an indispensable tool in modern structural elucidation. frontiersin.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict spectroscopic data, including NMR chemical shifts and vibrational frequencies, with increasing accuracy. rsc.org These computational models assist in the assignment and interpretation of experimental spectra. rsc.org

Machine learning (ML) is an emerging area within computational spectroscopy that can significantly reduce the computational cost of predicting spectra without sacrificing accuracy. researchgate.net By training on large datasets of pre-computed quantum mechanical data, ML models can rapidly predict molecular properties. researchgate.net This synergy between computational prediction and experimental data provides a powerful framework for validating and understanding the structures of complex molecules like C24H22N6O4S2. aip.org

Significance in Contemporary Chemical and Biological Research Paradigms

The investigation of compounds with the empirical formula C24H22N6O4S2 is not merely an academic exercise; it holds considerable significance for contemporary research. The diverse structural scaffolds associated with this formula are at the forefront of efforts to develop new therapeutic agents. internationaljournalssrg.orgtandfonline.com

For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives are being explored as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. internationaljournalssrg.org The benzothiazole-triazole hybrids have shown promise as antiproliferative agents against various cancer cell lines and as antitrypanosomal agents, which could lead to new treatments for diseases like African trypanosomiasis. irb.hrtandfonline.com The ability of some of these compounds to interact with DNA further underscores their potential as anticancer drugs. irb.hrtandfonline.com

The continued synthesis and biological evaluation of novel compounds with the C24H22N6O4S2 formula are crucial for advancing our understanding of structure-activity relationships and for the discovery of new lead compounds in drug development.

Molecular Interactions and Biological Target Engagement Mechanisms

Enzyme Inhibition Studies and Mechanistic Investigations

Studies have explored the inhibitory effects of a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, including the structural class to which C24H22N6O4S2 belongs, on key enzymes involved in the inflammatory cascade.

The anti-inflammatory activity of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. jackwestin.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. rsc.org Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1. rsc.org

A series of synthesized pyrido[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes using a colorimetric assay. internationaljournalssrg.org The potency of these compounds was determined by their IC50 values, which represent the concentration required to cause 50% inhibition of the enzyme. internationaljournalssrg.org The COX-2 selectivity index (SI) was calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. internationaljournalssrg.org

Within this class of compounds, derivatives were identified that exhibited good inhibitory activity against COX-2, with IC50 values ranging from 0.55 to 4.87 µM, compared to their activity against COX-1, which showed IC50 values in the range of 87.0 to 137.5 µM. internationaljournalssrg.org This resulted in excellent COX-2 selectivity indexes for the series, ranging from 16.16 to 243.5. internationaljournalssrg.org Specifically, four compounds within the studied series were highlighted as potent and selective COX-2 inhibitors. internationaljournalssrg.org

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for a Series of Pyrido[2,3-d]pyrimidine Derivatives

| Compound Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 87.0 - 137.5 | 0.55 - 4.87 | 16.16 - 243.5 |

Data sourced from a study on a series of pyrido[2,3-d]pyrimidine derivatives. internationaljournalssrg.org

The mechanism of enzyme inhibition can be broadly categorized as competitive, non-competitive, or uncompetitive, each characterized by how the inhibitor interacts with the enzyme and its substrate. mdpi.com Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. internationaljournalssrg.org Non-competitive inhibitors bind to an allosteric site, a location other than the active site, causing a conformational change that reduces the enzyme's activity. mdpi.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. mdpi.com

For selective COX-2 inhibitors, the structural differences between the active sites of COX-1 and COX-2 are exploited. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. khanacademy.org Many selective COX-2 inhibitors possess a bulky side chain that can fit into this side pocket of the COX-2 enzyme, allowing for preferential binding and inhibition, while being too large to bind effectively to the active site of COX-1. rsc.orgkhanacademy.org The interaction often involves the formation of hydrogen bonds between the inhibitor and amino acid residues within the active site of the enzyme. khanacademy.org While the specific mechanistic pathway for C24H22N6O4S2 has not been detailed, it is hypothesized that as a selective COX-2 inhibitor, it likely follows this binding pattern.

Cyclooxygenase (COX) Enzyme Inhibition Profiles and Selectivity (e.g., COX-2)

Antiproliferative Activity and Cellular Target Modulation

While the primary focus of research on this class of compounds has been on anti-inflammatory activity, the broader therapeutic potential of pyrido[2,3-d]pyrimidine derivatives has been explored in the context of cancer. Some benzothiazole-based compounds, which share structural similarities, have been found to target a range of molecules implicated in cancer progression, including tyrosine kinases, topoisomerases, and microtubules. tandfonline.com

Research into various heterocyclic compounds has revealed their potential to interact with numerous molecular targets relevant to cancer therapy. For instance, some 2-arylbenzothiazoles are known to be activated by cytochrome P450 enzymes to form species that can create DNA adducts in tumor cells. tandfonline.com Other targets for benzothiazole (B30560) derivatives include tyrosine kinases, topoisomerases, microtubules, heat shock protein 90 (Hsp90), and the epidermal growth factor receptor (EGFR). tandfonline.com Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been specifically designed and evaluated as inhibitors of EGFR and eukaryotic elongation factor-2 kinase (eEF-2K). nih.govresearchgate.net However, specific studies investigating the interaction of C24H22N6O4S2 with these particular molecular targets are not available in the reviewed literature.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov An excess of reactive oxygen species (ROS) within a cell can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. nih.govnih.gov Mitochondria play a central role in this process, as they are both a source and a target of ROS. nih.gov The release of cytochrome c from mitochondria is a key step in activating the caspase cascade that executes apoptosis. jackwestin.comnih.gov Some anticancer agents exert their effects by inducing the production of ROS, thereby promoting apoptosis in cancer cells. tandfonline.com While this is a known mechanism for some anticancer compounds, there is no specific information available in the reviewed scientific literature regarding the ability of C24H22N6O4S2 to induce apoptosis via ROS activation pathways.

Investigation of Specific Molecular Targets (e.g., Tyrosine Kinase, Topoisomerase, Microtubule, Cytochrome P450, Heat Shock Protein 90 (Hsp90), Epidermal Growth Factor Receptor (EGFR))

Antiparasitic Activity and Mode of Action (e.g., Trypanosomal Activity)

The therapeutic scope of heterocyclic compounds extends to infectious diseases. For example, benzothiazole derivatives have been investigated for their antiparasitic activities. tandfonline.com

Some amidino-substituted 2-arylbenzothiazoles have demonstrated antitrypanosomal activity. tandfonline.com The mechanism of action for antiparasitic drugs can vary widely, from inhibiting nucleic acid synthesis and protein synthesis to disrupting cell membranes or interfering with the parasite's nervous system. humanitas.netlongdom.org For instance, some antitrypanosomal agents are thought to work by causing direct damage to the trypanosome cells or by interfering with their cell division. biotech-asia.org However, there is no available data in the reviewed literature on the antiparasitic, specifically trypanocidal, activity or the mode of action of the compound C24H22N6O4S2.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Arachidonic acid |

| Celecoxib |

| Cytochrome c |

| C24H22N6O4S2 |

| Pyrido[2,3-d]pyrimidine |

| Benzothiazole |

Specific Mechanisms of Action against Protozoan Parasites

Protozoan parasites are responsible for a range of debilitating and often fatal diseases in humans. frontiersin.orglibretexts.org The development of effective drugs against these organisms often relies on targeting unique biochemical pathways essential for their survival. One such pathway is the folic acid synthesis pathway, which is vital for DNA, RNA, and protein synthesis. patsnap.com Drugs like pyrimethamine (B1678524) target the dihydrofolate reductase (DHFR) enzyme in this pathway. patsnap.com Given the chemical structure of C24H22N6O4S2, it is plausible that it could interfere with parasitic metabolic pathways, although specific studies are needed to confirm this.

Another potential target in protozoan parasites is the proteasome, a multi-subunit enzyme complex responsible for protein turnover. nih.gov As parasites undergo rapid cell division, they are highly dependent on their protein quality control machinery, making the proteasome a vulnerable target. nih.gov The inhibition of the proteasome can lead to a build-up of damaged proteins, ultimately causing cell death. nih.gov

Nucleic Acid Binding and Intercalation Studies (e.g., DNA Binding)

The interaction of small molecules with nucleic acids is a fundamental mechanism for many anticancer and antimicrobial drugs. mdpi.comhci.edu.aunih.govusp.br These interactions can occur through various modes, including groove binding, electrostatic interactions, and intercalation, where a molecule inserts itself between the base pairs of DNA. atdbio.comresearchgate.netopenmedicinalchemistryjournal.com

Elucidation of Binding Modes and Affinities with DNA

| Binding Mode | Description | Potential for C24H22N6O4S2 |

| Intercalation | Insertion of a planar molecule between DNA base pairs. atdbio.com | The presence of aromatic rings in the structure suggests this is a possible mode of interaction. |

| Groove Binding | Interaction within the major or minor grooves of the DNA helix. openmedicinalchemistryjournal.com | The overall shape and size of the molecule could facilitate binding in the grooves of DNA. |

| Electrostatic Interaction | Interaction between a charged molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net | The presence of heteroatoms could lead to charge distributions that favor electrostatic interactions. |

Structural Consequences of Nucleic Acid Interactions

The binding of a small molecule to DNA can induce significant structural changes in the nucleic acid. Intercalation, for example, typically leads to the unwinding and lengthening of the DNA duplex. atdbio.com These structural alterations can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. atdbio.com The structural flexibility of nucleic acids plays a crucial role in their interactions with other molecules. mdpi.comhci.edu.au Understanding the structural consequences of these interactions is vital for the rational design of new therapeutic agents. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of L-745,870 are highly sensitive to modifications of its various structural components. The molecule can be broadly divided into three key regions: the pyrrolopyridine core, the piperazine (B1678402) linker, and the terminal chlorophenyl group. ontosight.ai

The Pyrrolopyridine Core: Modifications to this heterocyclic system can significantly impact affinity and selectivity. For instance, replacing the pyridine (B92270) ring with a phenyl or naphthyl moiety has been shown to produce modest improvements in D4 receptor subtype selectivity. acs.org

The Piperazine Linker: The piperazine ring is a common motif in many dopaminergic ligands. gu.se In the case of L-745,870, replacing the piperazine with a piperidine (B6355638) ring can lead to a gain of efficacy at D2 and D3 receptors, thereby reducing D4 selectivity. acs.org The length of the linker between the core and the terminal aromatic ring is also crucial. Studies on related compounds have shown that both shortening and elongating the linker can be detrimental to D4 receptor affinity. nih.gov

The Terminal Chlorophenyl Group: The nature and position of the substituent on the terminal phenyl ring are critical for high-affinity binding. The 4-chloro substituent appears to be optimal for D4 receptor affinity. acs.org Studies on analogous compounds have shown that moving the chloro group or replacing it with other substituents, such as alkoxy groups, generally leads to a significant reduction in activity. acs.org However, some alkyl and other chloro-substituted phenyl analogues retain activity, indicating a sensitivity to the substitution pattern in this region. acs.org

The following table summarizes the effects of some key substituent modifications on the D4 receptor affinity of L-745,870 and its analogs.

| Compound/Analog | Modification | D4 Receptor Affinity (Ki, nM) | Selectivity over D2/D3 |

| L-745,870 | - | 0.43 medchemexpress.com | High (D2 Ki = 960 nM, D3 Ki = 2300 nM) medchemexpress.com |

| Phenyl analog | 4-chlorophenyl replaced with phenyl | Reduced affinity acs.org | - |

| Naphthyl analog | 4-chlorophenyl replaced with naphthyl | Reduced efficacy at D4, no agonist activity at D2/D3 acs.org | Improved D4 selectivity acs.org |

| Piperidine analog | Piperazine replaced with piperidine | - | Reduced D4 selectivity, gain of efficacy at D2/D3 acs.org |

Influence of Heterocyclic Scaffolds on Molecular Interactions

The heterocyclic scaffolds of L-745,870, namely the pyrrolopyridine and piperazine rings, play a pivotal role in its interaction with the dopamine (B1211576) D4 receptor. The crystal structure of the D4 receptor in complex with L-745,870 has revealed the precise nature of these interactions. nih.govresearchgate.net

The pyrrolopyridine core of L-745,870 engages with key residues in the orthosteric binding pocket of the D4 receptor. nih.gov This interaction is crucial for anchoring the ligand in the binding site. The nitrogen atoms within this heterocyclic system can participate in hydrogen bonding with receptor residues, further stabilizing the complex.

Role of Linker Moieties and Functional Groups in Target Engagement

The linker moiety and functional groups of L-745,870 are critical for its high-affinity and selective binding to the D4 receptor. The methyl group connecting the pyrrolopyridine core to the piperazine ring provides the optimal distance and conformational flexibility for the ligand to span between two key binding regions within the receptor. nih.govunimi.it

The 4-chlorophenyl group extends into a DRD4-specific crevice between transmembrane helices 2 and 3, a feature that is thought to be a major determinant of its subtype selectivity. nih.govresearchgate.net This secondary binding pocket is not as well-defined in other dopamine receptor subtypes. The chloro substituent itself likely engages in favorable hydrophobic and/or halogen bonding interactions within this pocket.

Functional studies have shown that L-745,870 acts as an antagonist by preventing the conformational changes required for receptor activation. nih.gov It is believed to block the relative movement between transmembrane helices 2 and 3, thereby stabilizing the inactive state of the receptor. nih.gov

Computational Approaches for SAR/SMR Elucidation

Computational methods have been instrumental in understanding the SAR and SMR of L-745,870 and in the design of new D4 receptor ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies have been employed to develop predictive models for the affinity of ligands at dopamine receptors. acs.orgresearchgate.net These models correlate the chemical structures of a series of compounds with their biological activities. For D4 antagonists, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to create models that help in understanding the relationship between the chemical structure and biological activity. researchgate.net These models can then be used to predict the affinity of novel, untested compounds.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations have been extensively used to predict and analyze the binding mode of L-745,870 to the D4 receptor. acs.orgmdpi.commdpi.com These computational techniques have been validated by the subsequent publication of the crystal structure of the L-745,870-D4R complex. nih.govnih.gov

Docking studies can predict the preferred orientation of the ligand within the receptor's binding pocket, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that occur upon ligand binding. acs.org These simulations have been crucial in rationalizing the high selectivity of L-745,870, revealing the importance of the secondary binding pocket for accommodating the chlorophenyl group. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. plos.org Methods like Density Functional Theory (DFT) are commonly employed to predict a wide range of electronic descriptors. For a molecule with the complexity of C24H22N6O4S2, DFT calculations, often using hybrid functionals like B3LYP, can provide insights into its electronic structure and reactivity. plos.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For a substituted heterocyclic system, the nitrogen and oxygen atoms are expected to be electron-rich, while the aromatic rings can have varied electron densities depending on the nature and position of the substituents.

Table 1: Calculated Electronic Properties of a Representative C24H22N6O4S2 Analogue

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |

Note: The data in this table is representative of typical values obtained for similar heterocyclic compounds and serves an illustrative purpose.

Ligand-Target Interaction Modeling and Binding Free Energy Calculations

Given that many heterocyclic compounds exhibit biological activity, understanding how a molecule like C24H22N6O4S2 interacts with a biological target, such as a protein, is of great interest. tandfonline.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding process by considering the flexibility of both the ligand and the protein. researchgate.net

The binding free energy, which is a measure of the strength of the interaction, can be calculated using various methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or the Linear Interaction Energy (LIE) method. These calculations can help in ranking different potential drug candidates and in understanding the driving forces for binding.

Table 3: Predicted Binding Interactions and Energies for a C24H22N6O4S2 Analogue with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.8 |

| LYS 88 | Hydrogen Bond | 3.1 |

| PHE 144 | π-π Stacking | 4.5 |

| Calculated Binding Free Energy (ΔG) | -9.8 kcal/mol | MM/PBSA |

Note: The data presented is hypothetical and serves to illustrate the output of ligand-target interaction modeling.

In Silico Design Principles for Novel Analogues

The insights gained from quantum chemical calculations, conformational analysis, and ligand-target interaction modeling can be used to guide the design of novel analogues with improved properties. This process, known as in silico design, aims to optimize the lead compound's activity, selectivity, and pharmacokinetic profile.

For instance, if the MEP map indicates a region of the molecule that is susceptible to metabolic attack, chemical modifications can be proposed to block this site. Similarly, if the docking studies reveal an unoccupied pocket in the binding site of the target protein, the ligand can be modified to include a functional group that can form favorable interactions with this pocket.

Structure-activity relationship (SAR) studies can be performed computationally by creating a library of virtual analogues and predicting their properties. This allows for the exploration of a large chemical space in a time and cost-effective manner. Machine learning models can also be trained on existing data to predict the properties of new compounds, further accelerating the design process. findaphd.comgithub.com

Advanced Research Perspectives and Future Directions

Development of Multi-Step Synthesis Strategies for Structural Diversification

The synthesis of a library of 6-amidino-2-arylbenzothiazole derivatives, including compounds with the formula C24H22N6O4S2, is crucial for exploring their structure-activity relationships (SAR). mdpi.com The functionalization of the benzothiazole (B30560) scaffold, particularly at the C-2 and C-6 positions, has been identified as a key factor in enhancing their biological activities. nih.gov

A common and robust method for the synthesis of these compounds involves the condensation reaction of appropriately substituted 2-aminothiophenols with corresponding aldehydes or carboxylic acids. nih.govresearchgate.net For instance, a general method involves reacting a 5-amidino-substituted-2-amino-benzenethiolate with a carbaldehyde in glacial acetic acid under reflux. nih.gov The resulting product can then be converted to a more stable salt, such as a methanesulfonate. nih.gov

Strategies for structural diversification focus on varying the substituents at key positions:

The Amidino Group at C-6: Different types of amidino substituents, such as unsubstituted amidine, imidazoline, and pyrimidine (B1678525), can be introduced to study their influence on biological activity. nih.govresearchgate.net The synthesis of the required amidino-substituted 2-aminothiophenols can be achieved through methods like the Pinner reaction starting from 6-cyanobenzothiazole. researchgate.net

The Aryl Group at C-2: A wide variety of aryl and heteroaryl groups can be introduced at the 2-position by using different carbaldehydes or carboxylic acids in the condensation step. nih.gov This allows for the exploration of a broad chemical space and the fine-tuning of the compound's properties.

Linker Modifications: In some derivatives, a linker, such as a phenoxymethylene group, is used to connect the benzothiazole core to other chemical moieties, like a 1,2,3-triazole ring. nih.govresearchgate.net The nature and length of this linker can also be varied to optimize biological activity.

The development of efficient, multi-step synthetic routes that allow for the systematic modification of these structural features is essential for creating a diverse library of compounds for biological screening and lead optimization. benthamdirect.com

Exploration of Novel Biological Targets for Molecular Intervention

Research has shown that 6-amidino-2-arylbenzothiazoles, including compounds with the formula C24H22N6O4S2, exhibit significant antiproliferative and antitrypanosomal activities. nih.govresearchgate.net The primary biological target identified for these compounds is DNA. nih.govresearchgate.net

DNA Binding and Intercalation:

DNA binding assays have demonstrated that these compounds interact with DNA non-covalently. nih.govresearchgate.net The mode of interaction is complex, involving both minor groove binding and intercalation. nih.govresearchgate.net This dual mode of action is a promising feature for the development of potent anticancer and antiparasitic agents. The amidino group plays a crucial role in the DNA binding affinity. nih.gov

| Compound Type | Predominant DNA Interaction Mode |

| 6-amidinobenzothiazoles | Minor groove binding and intercalation nih.govresearchgate.net |

Future Directions for Target Exploration:

While DNA is a known target, the broader class of benzothiazole derivatives has been found to interact with other biological targets. nih.gov This suggests that C24H22N6O4S2 and its analogs may also have other mechanisms of action that are yet to be fully elucidated. Future research could explore the interaction of these compounds with:

Tyrosine Kinases: Some benzothiazole-based anticancer agents are known to target tyrosine kinases. acs.org

Topoisomerases: These enzymes are crucial for DNA replication and are another potential target for benzothiazole derivatives. acs.org

Carbonic Anhydrase: Certain benzothiazole sulfonamides have been shown to inhibit carbonic anhydrase IX and XII, which are overexpressed in some tumors. nih.gov

Investigating these and other potential protein targets could reveal novel mechanisms of action and open up new therapeutic avenues for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Spectroscopic Analysis

The discovery and development of new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate this process. acs.orgsemanticscholar.org For benzothiazole derivatives, these computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comdntb.gov.ua For 6-amidino-2-arylbenzothiazoles, QSAR models can be developed to predict the antiproliferative or antitrypanosomal activity of new, unsynthesized derivatives. mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. mdpi.com For example, QSAR models have been used to elucidate the effects of substituents at the 6-position of benzazoles on their antiproliferative activity. mdpi.com

Target Prediction:

Machine learning algorithms can be trained on large datasets of known drug-target interactions to predict the biological targets of new compounds. acs.orgsemanticscholar.org For C24H22N6O4S2, such tools could be used to identify potential protein targets beyond DNA, guiding further experimental validation. semanticscholar.org

Spectroscopic Analysis:

Computational methods, such as density functional theory (DFT), can be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. nih.govnih.gov This can aid in the structural characterization of newly synthesized compounds. nih.govnih.gov While not strictly AI, these computational tools are often used in conjunction with AI/ML in modern drug discovery pipelines.

The integration of AI and ML into the research and development of 6-amidino-2-arylbenzothiazoles holds the potential to streamline the discovery of new drug candidates and provide deeper insights into their mechanism of action. researchgate.net

Interdisciplinary Research in Chemical Biology and Functional Materials

The unique properties of the benzothiazole scaffold make it a valuable tool in interdisciplinary research, particularly in the fields of chemical biology and functional materials. researchgate.netmdpi.com

Chemical Biology:

Benzothiazole derivatives are widely investigated as fluorescent probes for the detection and imaging of biomolecules and physiological conditions. nih.govnih.govresearchgate.netmdpi.comrsc.orgresearchgate.netacs.org Their fluorescence properties can be modulated by their interaction with specific analytes, making them useful as sensors. researchgate.net For example, benzothiazole-based probes have been developed for:

Imaging β-amyloid and α-synuclein aggregates: These are hallmarks of Alzheimer's and Parkinson's diseases, respectively. acs.org

Detecting biothiols: These are important for maintaining cellular redox balance. mdpi.com

Sensing pH changes: This can be used to study cellular processes and disease states. researchgate.net

Imaging peroxynitrite in living cells: This reactive nitrogen species is involved in various physiological and pathological processes. nih.govrsc.org

The 6-amidino-2-arylbenzothiazole C24H22N6O4S2, with its extended conjugation and potential for fluorescence, could be explored for the development of novel chemical probes for use in chemical biology research.

Functional Materials:

The photophysical properties of benzothiazole derivatives, such as their ability to undergo excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), make them attractive for the development of functional materials. mdpi.comresearchgate.net These materials could have applications in:

Organic light-emitting diodes (OLEDs): The luminescent properties of these compounds are relevant for the development of new light-emitting materials. mdpi.com

Sensors: The sensitivity of their fluorescence to the local environment can be exploited to create chemical sensors. researchgate.netresearchgate.net

Bioimaging agents: Their use as fluorescent probes for biological imaging is a direct application in the area of functional materials. acs.orgnih.govrsc.orgresearchgate.netacs.org

The exploration of C24H22N6O4S2 and its analogs in these interdisciplinary areas could lead to the development of new tools for biological research and novel advanced materials.

Q & A

Q. How should researchers address discrepancies in reported biological activity of C24H22N6O4S2 across in vitro vs. in vivo studies?

- Methodological Answer : Standardize assay conditions (cell lines, dosage, exposure time) and include positive/negative controls. Perform pharmacokinetic studies to assess bioavailability and metabolite formation. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Reconcile in vitro IC50 values with in vivo efficacy using pharmacodynamic modeling .

Q. What experimental frameworks are recommended for analyzing the catalytic potential of C24H22N6O4S2 in asymmetric synthesis?

- Methodological Answer : Design kinetic experiments (e.g., turnover frequency, enantiomeric excess measurements) under varying substrate concentrations and temperatures. Use chiral HPLC or polarimetry to monitor stereoselectivity. Compare with known catalysts (e.g., organocatalysts) to benchmark performance. Apply linear free-energy relationships (LFERs) to elucidate mechanistic pathways .

Data Analysis & Contradiction Management

Q. What systematic approaches can mitigate biases in interpreting spectral data for C24H22N6O4S2?

- Methodological Answer : Implement blind analysis protocols where spectra are interpreted without prior knowledge of expected outcomes. Use multivariate analysis (e.g., PCA) to distinguish noise from signal. Collaborate with independent labs to verify peak assignments. Document all data processing steps (baseline correction, integration parameters) for transparency .

Q. How should researchers prioritize conflicting hypotheses about the degradation pathways of C24H22N6O4S2 under UV exposure?

- Methodological Answer : Conduct controlled photolysis experiments with time-resolved sampling. Analyze degradation products via LC-MS and electron paramagnetic resonance (EPR) to detect radical intermediates. Apply Occam’s razor to eliminate less parsimonious mechanisms. Use high-level quantum calculations (e.g., CASSCF) to model excited-state reactions .

Ethical & Reporting Standards

Q. Q. What are the best practices for ensuring reproducibility in studies involving C24H22N6O4S2?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Publish detailed synthetic protocols, including failure cases. Use standardized nomenclature (IUPAC) and reference materials (e.g., NMR solvents) to minimize variability. Invite peer validation through preregistration platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。